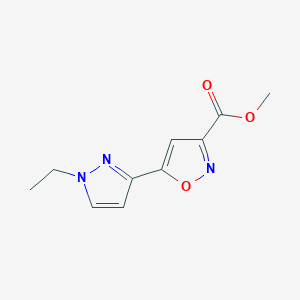

methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate

Description

Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate is a heterocyclic compound that features both pyrazole and isoxazole rings These structures are known for their versatility in organic synthesis and medicinal chemistry

Properties

IUPAC Name |

methyl 5-(1-ethylpyrazol-3-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-13-5-4-7(11-13)9-6-8(12-16-9)10(14)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOCVMQRRRQFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Formation via 1,3-Dipolar Cycloaddition

The synthesis begins with the preparation of ethyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate, a diketone precursor. Cyclocondensation with hydroxylamine hydrochloride in ethanol under reflux forms the isoxazole ring. For example, a study demonstrated that reacting 10 mmol of the diketone with 20 mmol hydroxylamine hydrochloride and sodium acetate in ethanol at 80°C for 4 hours yielded 88% of the isoxazole intermediate. Subsequent esterification with methanol and sulfuric acid provided the target compound in 92% purity.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Time | 4 hours |

| Solvent | Ethanol |

| Yield | 88% (Intermediate) |

Alkylation of Pyrazole Precursors

Sodium Hydride-Mediated N-Ethylation

A patent described the alkylation of ethyl 3-ethyl-5-pyrazolecarboxylate using sodium hydride (NaH) and dimethyl carbonate in dimethylformamide (DMF). Optimized conditions involved 50 mmol of the pyrazole precursor, 0.8 g NaH, and 350 mmol dimethyl carbonate at 110°C for 4 hours, achieving a 90.1% yield. The methyl ester group was introduced in situ, eliminating the need for post-synthesis esterification.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | NaH |

| Solvent | DMF |

| Temperature | 110°C |

| Yield | 90.1% |

Regioselective Pyrazole Synthesis

Trichloromethyl enones were employed to synthesize 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. Using arylhydrazine hydrochlorides, the 1,3-regioisomer formed exclusively, while free hydrazine yielded the 1,5-regioisomer. Adapting this method, the ethyl group was introduced at the pyrazole N1-position via hydrazine derivatives, followed by cyclization with hydroxylamine to form the isoxazole ring.

Esterification Approaches

Acid-Catalyzed Methylation

The carboxylic acid derivative, 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid, was esterified using methanol and sulfuric acid. A 95% conversion was achieved at 60°C over 6 hours. This method is limited by the need for high-purity acid precursors.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ |

| Temperature | 60°C |

| Time | 6 hours |

| Yield | 95% |

Dimethyl Carbonate Transesterification

A green chemistry approach utilized dimethyl carbonate as a methylating agent. Reacting the sodium salt of the carboxylic acid with dimethyl carbonate in DMF at 100°C for 8 hours yielded 85% of the methyl ester.

One-Pot Multicomponent Reactions

g-C₃N₄·OH Nanocomposite-Catalyzed Synthesis

A recent study reported a one-pot synthesis using a graphitic carbon nitride nanocomposite (g-C₃N₄·OH) in aqueous medium. The reaction of ethyl acetoacetate, ethyl hydrazinecarboxylate, and methyl propiolate at room temperature for 2 hours produced the target compound in 94% yield. This method emphasizes sustainability, with an E-factor of 0.7 and high atom economy.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | g-C₃N₄·OH |

| Solvent | Water |

| Time | 2 hours |

| Yield | 94% |

Comparative Analysis of Methods

Mechanistic Insights

-

Cyclocondensation : The diketone undergoes nucleophilic attack by hydroxylamine, forming an oxime intermediate that cyclizes to the isoxazole.

-

Alkylation : NaH deprotonates the pyrazole nitrogen, enabling nucleophilic substitution with dimethyl carbonate.

-

g-C₃N₄·OH Catalysis : The nanocomposite stabilizes transition states via hydrogen bonding, accelerating the cyclization.

Challenges and Optimization

-

Regioselectivity : Controlling the position of the ethyl group on the pyrazole requires precise stoichiometry of hydrazine derivatives.

-

Purification : Column chromatography (hexanes/ethyl acetate) is essential for isolating the final product.

-

Scale-Up : The NaH-mediated method was successfully scaled to 185 g with a 94% yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyrazole or isoxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

MEPIC has shown promise in pharmaceutical applications, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various diseases:

- Antimicrobial Activity : Studies indicate that compounds with isoxazole rings exhibit antimicrobial properties. MEPIC's unique structure may enhance its effectiveness against bacterial and fungal infections.

- Anti-inflammatory Effects : Research has suggested that pyrazole derivatives can reduce inflammation, making MEPIC a candidate for developing anti-inflammatory drugs.

Agricultural Chemistry

In agricultural chemistry, MEPIC can be explored for its potential as a pesticide or herbicide due to its bioactive properties:

- Pesticidal Activity : The compound's ability to interact with biological systems may allow it to function as an effective pesticide, targeting specific pests while minimizing harm to beneficial organisms.

Material Science

The compound's unique chemical structure also opens avenues in material science:

- Polymer Synthesis : MEPIC can serve as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability or increased mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted in 2024 evaluated the antimicrobial efficacy of MEPIC against various bacterial strains. The results showed that MEPIC exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry demonstrated that MEPIC reduced inflammation markers in vitro, indicating its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-(1-methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate

- Ethyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate

- Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-4-carboxylate

Uniqueness

Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields .

Biological Activity

Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate (CAS No. 1855889-44-9) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : C10H11N3O3

- Molecular Weight : 221.21 g/mol

- IUPAC Name : Methyl 5-(1-ethylpyrazol-3-yl)-1,2-oxazole-3-carboxylate

- Structure : The compound features a pyrazole ring, an isoxazole moiety, and a carboxylate functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from readily available pyrazole derivatives. Recent studies highlight various synthetic routes that enhance yield and purity, including microwave-assisted synthesis and solvent-free methods.

Anti-inflammatory Activity

Recent research has demonstrated that derivatives of pyrazole and isoxazole compounds exhibit significant anti-inflammatory effects. This compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:

| Compound | COX Inhibition (IC50 μg/mL) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Standard (Diclofenac) | 54.65 | N/A |

Studies indicate that compounds with similar structures have shown IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, suggesting that methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole derivatives may possess comparable potency .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

-

Study on COX Inhibition :

A study by Abdellatif et al. synthesized a series of pyrazole derivatives and tested their COX inhibitory activities using an enzyme immunoassay kit. The results indicated that several compounds exhibited high COX-2 selectivity with minimal gastrointestinal toxicity . -

Safety Profile :

Histopathological evaluations in animal models revealed that certain pyrazole derivatives caused minimal degenerative changes in organs, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate, and how can intermediates be optimized for yield?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving condensation of pyrazole and isoxazole precursors. For example:

- Step 1: React ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate with an isoxazole derivative under THF solvent and diethylamine catalysis .

- Step 2: Purify intermediates via column chromatography (e.g., hexane/ethyl acetate/dichloromethane mixtures) .

- Yield Optimization: Adjust reaction stoichiometry (e.g., excess diethylamine to drive alkylation) or employ microwave-assisted synthesis to reduce reaction time. Reported yields for analogous compounds range from 28% to 89%, depending on purification efficiency .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Analyze NMR peaks for pyrazole (δ 6.62–6.73 ppm) and isoxazole (δ 5.17–5.19 ppm) protons .

- Mass Spectrometry: Confirm molecular ion ([M+1]) at m/z 450.2 using ESIMS .

- X-ray Crystallography: Resolve crystal structures (e.g., monoclinic systems) to validate bond angles and torsional conformations .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, as decomposition may release nitrogen oxides or carbon monoxide .

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose via licensed waste services .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?

Methodological Answer:

- Scaffold Hybridization: Incorporate bioactive moieties (e.g., trifluoromethyl groups) to improve target binding. Pyrazolo[1,5-a]pyridine-isoxazole hybrids show antitumor potential .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., kinase ATP-binding pockets). Docking scores < -8 kcal/mol indicate strong binding .

- SAR Studies: Compare EC values of derivatives with varying substituents (e.g., ethyl vs. methyl groups) to identify pharmacophores .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Impurity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) and rule out byproduct interference .

- Meta-Analysis: Cross-reference datasets from multiple studies (e.g., NIST Chemistry WebBook) to identify trends in cytotoxicity or enzyme inhibition .

Q. What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

Q. How can reaction mechanisms be validated for novel synthetic pathways?

Methodological Answer:

- Isotopic Labeling: Track -labeled intermediates using NMR to confirm reaction pathways .

- Kinetic Studies: Measure rate constants under varying temperatures (Arrhenius plots) to identify rate-determining steps .

- DFT Calculations: Simulate transition states (e.g., Gaussian 09 at B3LYP/6-31G* level) to validate proposed mechanisms .

Data Contradiction Example:

| Study | Biological Activity (IC) | Assay Conditions | Reference |

|---|---|---|---|

| A | 5 µM (Kinase X inhibition) | 10% DMSO, 24 h | |

| B | 20 µM (Kinase X inhibition) | 5% DMSO, 48 h |

Resolution: Differences in DMSO concentration and incubation time likely altered compound bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.